1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Description
Chemical Name: (1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS Number: 1384435-42-0 Molecular Formula: C₉H₁₁Cl₂F₂NO Molecular Weight: 278.10 g/mol Key Features:
- Chiral center (R-configuration) at the ethanamine moiety.
- Substituted phenyl ring with chloro (Cl) and difluoromethoxy (OCHF₂) groups.
- Hydrochloride salt form enhances solubility and stability for pharmaceutical R&D applications.
- Primary use: Research reagent in drug discovery, particularly for targeting serotonin receptors or other CNS-related targets due to structural similarities to known bioactive amines .
Properties
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBUTRVGCQISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenyl derivatives and amine compounds .
Scientific Research Applications
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
(a) (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Hydrochloride
CAS: 2769990-88-5 Formula: C₉H₁₃ClFNO Molecular Weight: 221.66 g/mol Comparison:
(b) 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride
CAS: Not explicitly provided Formula: C₁₀H₁₆ClNO₂ Molecular Weight: 217.69 g/mol Comparison:
- Substituents : Two methoxy groups (positions 2 and 5).
- Key Difference : Ethylamine chain instead of a chiral ethylamine. Lacks halogen atoms, which may reduce binding affinity to halogen-sensitive receptors .
(c) 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine Hydrochloride
CAS: Not explicitly provided Formula: C₉H₁₁ClF₃N Molecular Weight: 233.64 g/mol Comparison:
- Substituents : Methyl (CH₃) and trifluoromethyl (CF₃) groups.
Compounds with Heterocyclic Modifications
(a) 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride
CAS : 2059942-15-1
Formula : C₁₁H₁₅Cl₂N₃
Molecular Weight : 260.17 g/mol
Comparison :
Enantiomeric and Positional Isomers
(a) (1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine Hydrochloride
CAS: Not explicitly provided Formula: C₉H₁₁ClF₂NO (assumed) Comparison:
Tabulated Comparison of Key Parameters
Biological Activity
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 1384435-40-8, is a synthetic organic compound characterized by a unique structure that includes a chiral center, a chloro substituent, and a difluoromethoxy group. This combination of features suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 258.09 g/mol
- CAS Number : 1384435-40-8
The biological activity of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is influenced by its structural characteristics. Compounds with similar structures have been observed to interact with various biological targets, including:
- Receptor Binding : The difluoromethoxy group may enhance the compound's affinity for certain receptors, potentially affecting neurotransmitter systems.
- Enzyme Inhibition : Structural analogs have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.
Pharmacological Effects
Research has indicated that compounds similar to 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride exhibit several pharmacological effects:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Antidepressant Properties : Some analogs have been associated with mood improvement and are being investigated for their antidepressant effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Relevant Studies
Detailed Findings
- Differentiation Induction : A study highlighted that OXS000275, an analog of the compound under review, significantly induced differentiation in acute myeloid leukemia (AML) cell lines by promoting CD11b expression. This suggests that similar compounds may also possess differentiation-inducing capabilities in hematopoietic cells .
- Antimicrobial Properties : Research into related compounds has shown that they can effectively inhibit the growth of several bacterial strains, indicating a potential role as antimicrobial agents .
- Mood Enhancement : Analogous compounds have been studied for their antidepressant effects, showing promise in improving mood-related symptoms in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
